(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid
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Overview
Description
PD-113413 is a metabolite of quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is known for its potent ability to inhibit the angiotensin-converting enzyme, making it valuable in the research of hypertension and congestive heart failure .
Preparation Methods
PD-113413 is formed through the hydrolysis of the diketopiperazine quinapril analog . The synthetic route involves the conversion of quinapril into PD-113413 under specific reaction conditions. Industrial production methods typically involve the controlled hydrolysis of quinapril, followed by purification processes to isolate PD-113413 in its pure form.
Chemical Reactions Analysis
PD-113413 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD-113413 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of angiotensin-converting enzyme inhibitors.
Biology: It is used to study the biological pathways involving the angiotensin-converting enzyme.
Medicine: It is used in the research of hypertension and congestive heart failure.
Industry: It is used in the development of new pharmaceuticals targeting the angiotensin-converting enzyme
Mechanism of Action
PD-113413 exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, PD-113413 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the pathways regulating blood pressure .
Comparison with Similar Compounds
PD-113413 is similar to other angiotensin-converting enzyme inhibitors such as captopril, enalapril, and quinapril. it is unique in its formation as a metabolite of quinapril. Unlike captopril, which undergoes complex biotransformations, PD-113413 is formed through a simpler hydrolysis process. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors .
Similar Compounds
These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic profiles .
Properties
CAS No. |
103733-50-2 |
---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C23H24N2O4/c1-15-21(26)24-14-18-10-6-5-9-17(18)13-20(24)22(27)25(15)19(23(28)29)12-11-16-7-3-2-4-8-16/h2-10,15,19-20H,11-14H2,1H3,(H,28,29)/t15-,19-,20-/m0/s1 |
InChI Key |
VXPDBIKOLFNDKU-YSSFQJQWSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O |
SMILES |
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
Canonical SMILES |
CC1C(=O)N2CC3=CC=CC=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-113413; PD113413; PD 113413 |
Origin of Product |
United States |
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